

2-Cyano-6-hydroxybenzothiazole CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyano-6-hydroxybenzothiazole

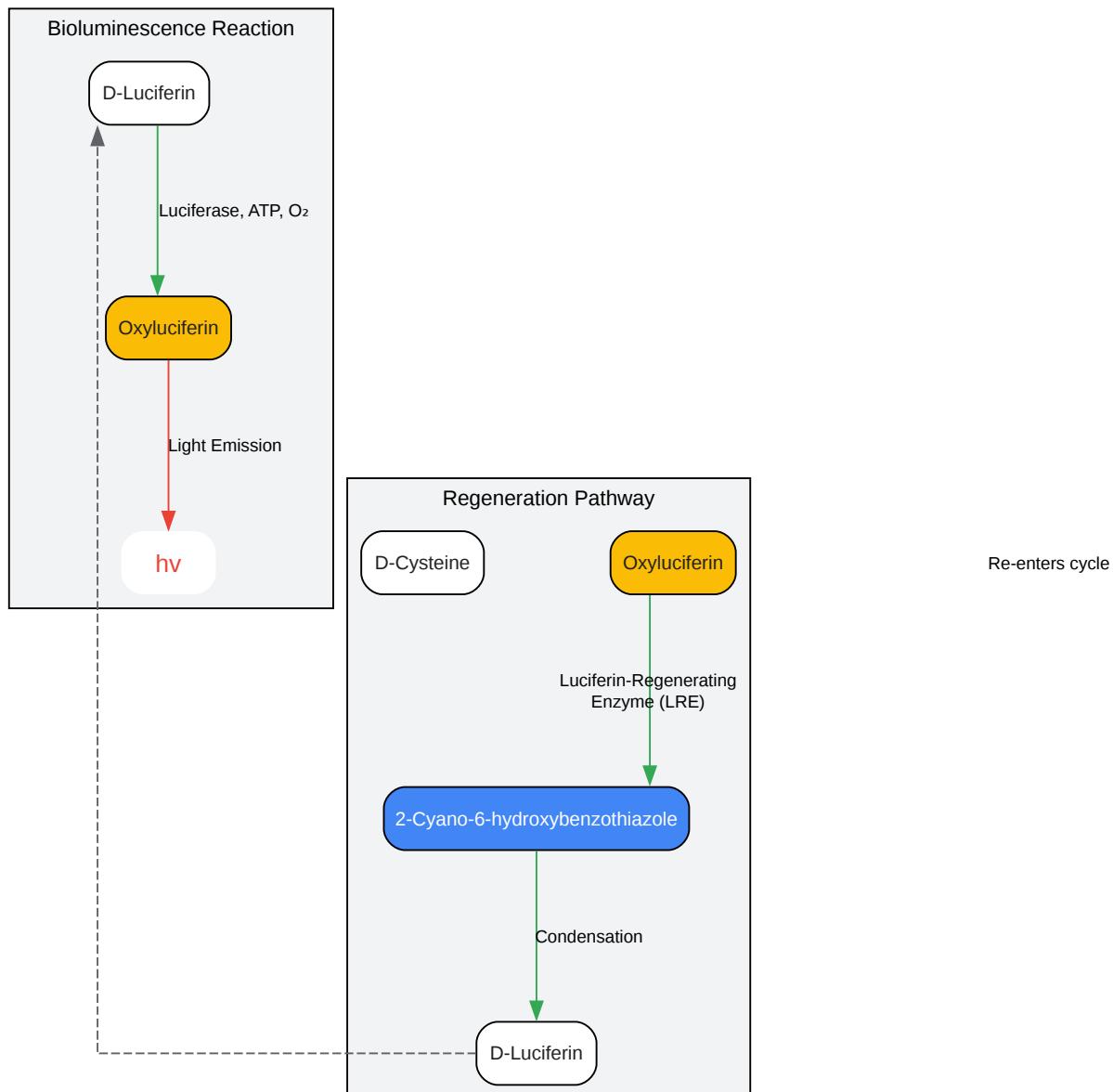
Cat. No.: B1631455

[Get Quote](#)

Technical Guide: 2-Cyano-6-hydroxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Cyano-6-hydroxybenzothiazole**, a key intermediate in the biosynthesis of D-luciferin. The document details its chemical properties, synthesis methodologies, and its crucial role in the firefly bioluminescence pathway.


Core Data

A summary of the essential chemical and physical properties of **2-Cyano-6-hydroxybenzothiazole** is presented below. This data is crucial for its identification, handling, and use in experimental settings.

Property	Value
CAS Number	939-69-5 [1] [2]
Molecular Formula	C ₈ H ₄ N ₂ OS [1]
Molecular Weight	176.20 g/mol [2]
IUPAC Name	6-hydroxy-1,3-benzothiazole-2-carbonitrile [1]
Appearance	White to yellow powder [1]
Purity (Typical)	≥96.0% (HPLC) [1]
UV-Vis (λ _{max} in EtOH)	227 nm (n → π), 312 nm (π → π) [3]

Biological Significance: The Luciferin Regeneration Pathway

2-Cyano-6-hydroxybenzothiazole is a critical molecule in the enzymatic regeneration of D-luciferin from its oxidized product, oxyluciferin. This recycling pathway is essential for the sustained light emission in fireflies. The process is initiated by the luciferin-regenerating enzyme (LRE), which converts oxyluciferin into **2-Cyano-6-hydroxybenzothiazole** and thioglycolic acid. Subsequently, **2-Cyano-6-hydroxybenzothiazole** undergoes a condensation reaction with D-cysteine to reform D-luciferin, which can then re-enter the bioluminescence cycle.

[Click to download full resolution via product page](#)

Figure 1. The Luciferin Regeneration Pathway.

Experimental Protocols: Synthesis of 2-Cyano-6-hydroxybenzothiazole

Two primary synthetic routes for **2-Cyano-6-hydroxybenzothiazole** are detailed below. These protocols are based on established literature and provide a foundation for laboratory synthesis.

Method 1: From 1,4-Benzoquinone and L-Cysteine Ethyl Ester

This synthesis involves a multi-step process beginning with the reaction of 1,4-benzoquinone with L-cysteine ethyl ester, followed by oxidation, cyclization, and subsequent functional group manipulations.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Step 1: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride

- Dissolve L-cysteine ethyl ester hydrochloride (9.24 mmol) in methanol (10 mL) under a nitrogen atmosphere.
- In a separate flask, dissolve 1,4-benzoquinone (9.24 mmol) in methanol (20 mL).
- Add the 1,4-benzoquinone solution dropwise to the L-cysteine ethyl ester hydrochloride solution with stirring at room temperature over 1.5 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, evaporate the solvent under reduced pressure.
- Wash the crude product with ethyl acetate, followed by diethyl ether and dichloromethane to yield the solid ester.

Step 2: Synthesis of Ethyl 6-hydroxybenzothiazole-2-carboxylate

- Dissolve the product from Step 1 (5.98 mmol) in isopropanol (45 mL).
- Add an aqueous solution of 1 M potassium hexacyanoferrate(III) (36 mL) and 4 M sodium hydroxide (2.5 mL).

- Stir the mixture at room temperature and monitor by TLC.
- Upon completion, add water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield ethyl 6-hydroxybenzothiazole-2-carboxylate.[\[5\]](#)

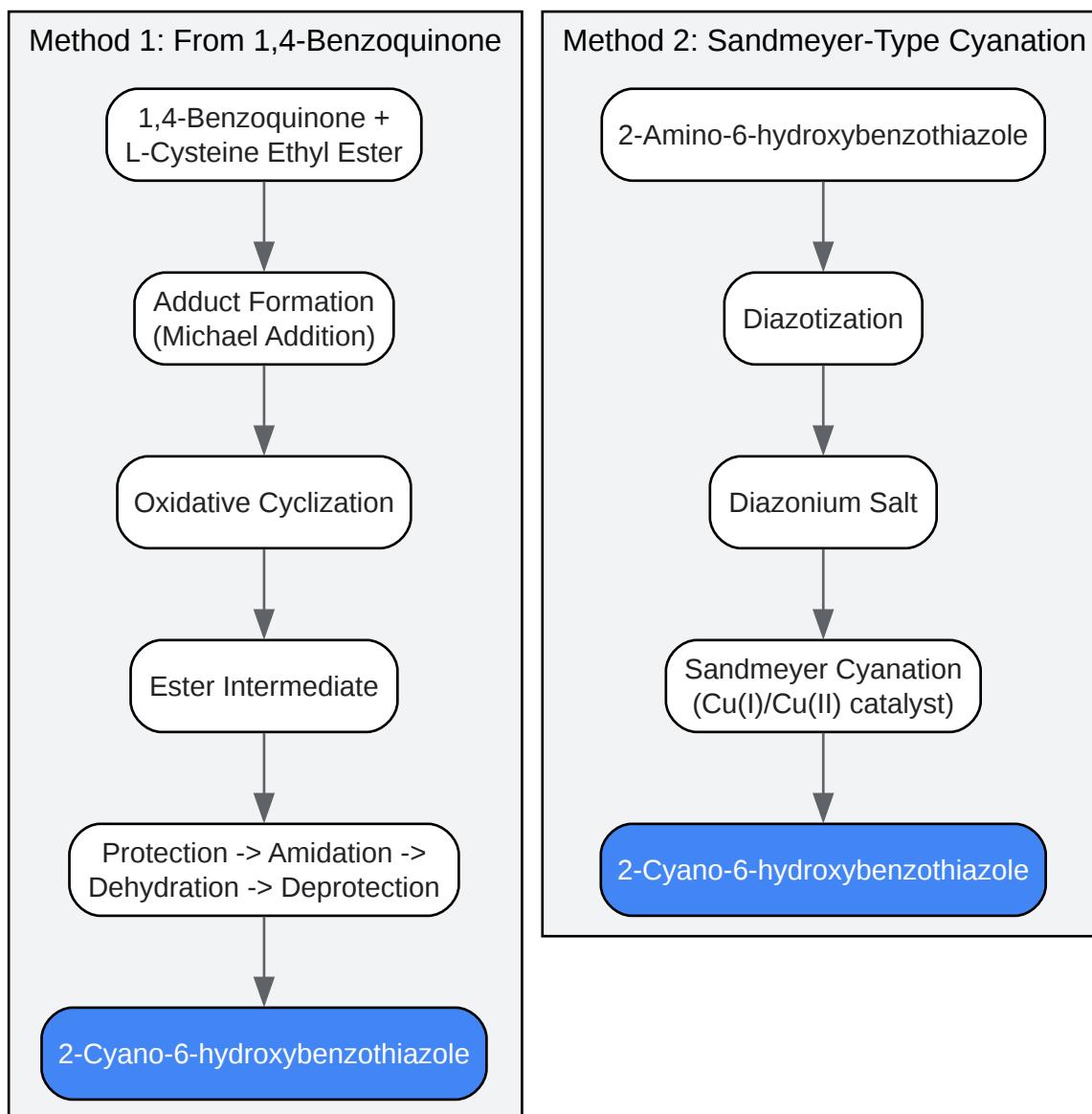
Step 3: Conversion to **2-Cyano-6-hydroxybenzothiazole**

This intermediate can then be converted to **2-Cyano-6-hydroxybenzothiazole** through a series of steps including protection of the hydroxyl group, conversion of the ester to a primary amide, dehydration of the amide to a nitrile, and finally deprotection of the hydroxyl group.[\[4\]](#)

Method 2: Sandmeyer-Type Cyanation

This approach utilizes a Sandmeyer-type reaction on 2-amino-6-hydroxybenzothiazole.[\[3\]](#)

Step 1: Synthesis of 2-amino-6-hydroxybenzothiazole


- Synthesize the starting material, 2-amino-6-hydroxybenzothiazole, from 1,4-benzoquinone and thiourea. This proceeds through a hydrochloride intermediate which is then cyclized.
- Neutralize with sodium acetate to obtain the free base form of 2-amino-6-hydroxybenzothiazole.[\[3\]](#)

Step 2: Diazotization

- Convert the 2-amino-6-hydroxybenzothiazole into its corresponding diazonium tetrafluoroborate salt. This reaction is typically carried out at low temperatures using a suitable diazotizing agent (e.g., sodium nitrite in the presence of a strong acid like tetrafluoroboric acid).[\[3\]](#)

Step 3: Cyanation

- Perform the cyanation reaction on the diazonium salt. This is achieved under mild conditions using a copper(I)/copper(II) catalyst system with N,N,N',N'-tetramethylethylenediamine (TMEDA).^[3]
- The cyano group displaces the diazonium group, yielding **2-Cyano-6-hydroxybenzothiazole**.

[Click to download full resolution via product page](#)

Figure 2. Synthetic workflows for **2-Cyano-6-hydroxybenzothiazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyano-6-hydroxybenzothiazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Cyano-6-hydroxybenzothiazole | C8H4N2OS | CID 9881912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Cyano-6-hydroxybenzothiazole CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631455#2-cyano-6-hydroxybenzothiazole-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com